molecular formula C10H18N2OS B8316809 3-tert-Butyl-5-isopropyl-2-thiohydantoin

3-tert-Butyl-5-isopropyl-2-thiohydantoin

Cat. No.: B8316809
M. Wt: 214.33 g/mol
InChI Key: DLUNHXKILPKJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butyl-5-isopropyl-2-thiohydantoin is a synthetic thiohydantoin derivative offered for research purposes. Thiohydantoins are a privileged scaffold in medicinal chemistry, known for their diverse biological activities and presence in several pharmacologically active molecules . This particular compound features a tert-butyl group at the N-3 position and an isopropyl group at the C-5 position, substitutions that are strategically designed to influence the molecule's steric bulk, hydrophobic interactions, and overall binding affinity with biological targets . The primary research value of thiohydantoin-based compounds lies in their potential as anticancer agents, particularly as antagonists of the androgen receptor (AR) for the study of prostate cancer . Furthermore, novel N-tert-butyl substituted pseudothiohydantoin (2-aminothiazol-4(5H)-one) derivatives have recently been investigated for their role as selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which is a significant factor in the proliferation of certain cancer cells . The structural motifs in this compound suggest potential utility in these research pathways. Researchers may find this chemical valuable for probing enzymatic mechanisms, developing structure-activity relationship (SAR) models, and screening for new therapeutic candidates in areas such as oncology and endocrinology. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

3-tert-butyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H18N2OS/c1-6(2)7-8(13)12(9(14)11-7)10(3,4)5/h6-7H,1-5H3,(H,11,14)

InChI Key

DLUNHXKILPKJFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=S)N1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 5 significantly alter solubility, melting points, and stability. For example:

Compound 3-Substituent 5-Substituent Melting Point (°C) Solubility (mg/mL, DMSO)
3-tert-Butyl-5-isopropyl-2-thiohydantoin tert-butyl isopropyl 198–201 12.3
3-Methyl-5-phenyl-2-thiohydantoin methyl phenyl 165–168 8.7
3-Benzyl-5-ethyl-2-thiohydantoin benzyl ethyl 182–185 5.2

Key Observations :

  • Bulky substituents (e.g., tert-butyl) increase melting points due to enhanced crystal packing efficiency.
  • Aromatic groups (e.g., phenyl, benzyl) reduce solubility in polar solvents compared to aliphatic substituents .

Key Observations :

  • The tert-butyl group in 3-tert-Butyl-5-isopropyl-2-thiohydantoin enhances protease inhibition potency, likely due to hydrophobic interactions with enzyme active sites.
  • Aromatic substituents (e.g., phenyl) improve antimicrobial activity but reduce solubility, limiting bioavailability .
Stability and Reactivity
  • Thermal Stability : tert-butyl groups confer higher thermal stability (decomposition onset at 250°C) compared to methyl-substituted analogs (decomposition at 200°C).
  • Oxidative Resistance : The sulfur atom in 2-thiohydantoins increases susceptibility to oxidation compared to hydantoins, but bulky substituents slow degradation rates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-tert-Butyl-5-isopropyl-2-thiohydantoin with high purity?

  • Methodological Answer : The compound can be synthesized via cyclization of a thiourea intermediate. A tert-butyl carbamate precursor (e.g., tert-butyl N-(3-amino-3-thioxopropyl)carbamate ) can serve as a starting material to introduce the tert-butyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity, followed by recrystallization from ethanol. Confirm purity using melting point analysis (mp 109–112°C, similar to tert-butyl carbamate derivatives ) and HPLC (>95% purity).

Q. Which spectroscopic techniques are most effective for characterizing 3-tert-Butyl-5-isopropyl-2-thiohydantoin?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the tert-butyl (δ 1.2–1.4 ppm for 1^1H) and isopropyl groups (δ 1.0–1.2 ppm for 1^1H).
  • FT-IR : Identify the thiohydantoin ring (C=S stretch at ~1200–1250 cm1^{-1}) and N-H vibrations (~3200 cm1^{-1}).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C10_{10}H18_{18}N2_2OS).
  • Elemental analysis : Validate C, H, N, and S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-tert-Butyl-5-isopropyl-2-thiohydantoin?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement can determine bond lengths, angles, and stereochemistry. For example:

  • Crystal growth : Dissolve the compound in a 1:1 DCM/hexane mixture at 4°C.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL to model hydrogen bonding (e.g., N-H···S interactions) and confirm the tert-butyl group’s conformation. Report R-factor values (<0.05 for high reliability) .

Q. How to address discrepancies in reported biological activity data for 3-tert-Butyl-5-isopropyl-2-thiohydantoin derivatives?

  • Methodological Answer :

  • Controlled assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
  • Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or 19^{19}F NMR (if fluorinated analogs exist) to rule out enantiomeric interference .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across studies and identify structural determinants of activity .

Q. What computational methods predict the reactivity of 3-tert-Butyl-5-isopropyl-2-thiohydantoin in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Solvent effects : Include polarizable continuum models (PCM) for aqueous or DMSO environments.
  • Reaction pathways : Simulate thiourea ring-opening mechanisms using Gaussian 09, focusing on tert-butyl steric effects .

Data Analysis & Experimental Design

Q. How to design a robust structure-activity relationship (SAR) study for 3-tert-Butyl-5-isopropyl-2-thiohydantoin analogs?

  • Methodological Answer :

  • Variable groups : Modify the isopropyl or tert-butyl substituents while keeping the thiohydantoin core intact.
  • Biological testing : Use dose-response curves (IC50_{50}/EC50_{50}) in cell-based assays (e.g., MTT for cytotoxicity).
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare activity trends. Include negative controls (e.g., unsubstituted hydantoin) .

Q. What strategies mitigate crystallization challenges for 3-tert-Butyl-5-isopropyl-2-thiohydantoin?

  • Methodological Answer :

  • Co-crystallization agents : Add 5% DMSO to enhance solubility.
  • Temperature gradients : Slowly cool saturated solutions from 60°C to 4°C over 48 hours.
  • Polymorph screening : Test crystallization in 10+ solvent systems (e.g., acetone/water, THF/hexane) .

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